molecular formula C14H20O2 B12091056 1-(4-Methoxy-2-methylphenyl)cyclohexanol CAS No. 68623-31-4

1-(4-Methoxy-2-methylphenyl)cyclohexanol

Cat. No.: B12091056
CAS No.: 68623-31-4
M. Wt: 220.31 g/mol
InChI Key: VOKMBQJDIGUDFM-UHFFFAOYSA-N
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Description

Cyclohexanol,1-(4-methoxy-2-methylphenyl)- is an organic compound characterized by a cyclohexanol ring substituted with a 4-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol,1-(4-methoxy-2-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanol and 4-methoxy-2-methylphenyl derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol,1-(4-methoxy-2-methylphenyl)- may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol,1-(4-methoxy-2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Cyclohexanol,1-(4-methoxy-2-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol,1-(4-methoxy-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Detailed studies on its mechanism can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol
  • 4-Methoxy-2-methylphenol
  • 1-(4-Methoxyphenyl)cyclohexanol

Uniqueness

Cyclohexanol,1-(4-methoxy-2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

68623-31-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O2/c1-11-10-12(16-2)6-7-13(11)14(15)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3

InChI Key

VOKMBQJDIGUDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCCCC2)O

Origin of Product

United States

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